Enhanced Lipophilicity (LogP) of N-[(pyrimidin-5-yl)methyl]cyclobutanamine vs. Cyclopropyl Analog
N-[(pyrimidin-5-yl)methyl]cyclobutanamine exhibits a higher computed LogP (1.1187) compared to its cyclopropyl-containing analog, 1-cyclopropyl-N-(pyrimidin-5-ylmethyl)methanamine (LogP 0.9762) . This difference of +0.1425 log units indicates increased lipophilicity, which is a key determinant of membrane permeability and distribution volume. While both compounds share the same molecular weight (163.22 g/mol) and TPSA (37.81 Ų), the cyclobutyl derivative is measurably more lipophilic.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.1187 |
| Comparator Or Baseline | 1-Cyclopropyl-N-(pyrimidin-5-ylmethyl)methanamine (CAS 1339500-59-2): LogP = 0.9762 |
| Quantified Difference | +0.1425 log units (higher lipophilicity for target) |
| Conditions | Computational prediction; data sourced from vendor technical datasheets |
Why This Matters
Lipophilicity directly influences passive membrane permeability; selecting the appropriate analog with the correct LogP range is essential for achieving desired cellular or in vivo exposure in drug discovery programs.
